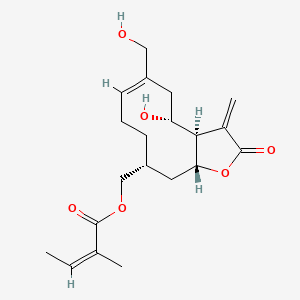

Siegesbeckialide I

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28O6 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

[(3aR,4R,6E,10R,11aR)-4-hydroxy-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-10-yl]methyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H28O6/c1-4-12(2)19(23)25-11-15-7-5-6-14(10-21)8-16(22)18-13(3)20(24)26-17(18)9-15/h4,6,15-18,21-22H,3,5,7-11H2,1-2H3/b12-4-,14-6+/t15-,16-,17-,18-/m1/s1 |

InChI Key |

PEIAIMBBPBJZHZ-IUIQHRCWSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC[C@@H]1CC/C=C(\C[C@H]([C@@H]2[C@@H](C1)OC(=O)C2=C)O)/CO |

Canonical SMILES |

CC=C(C)C(=O)OCC1CCC=C(CC(C2C(C1)OC(=O)C2=C)O)CO |

Origin of Product |

United States |

Preparation Methods

Botanical Sources and Raw Material Preparation

Siegesbeckialide I is primarily derived from aerial parts of Siegesbeckia species, including S. orientalis and S. glabrescens. These plants are traditionally harvested during flowering stages to maximize secondary metabolite content. Post-harvest, the biomass is shade-dried to preserve thermolabile compounds and ground into a coarse powder (particle size: 0.5–2 mm) to enhance solvent penetration. Authentication of plant material is critical, as exemplified by voucher specimen deposition practices (e.g., specimen No. SO-002 for S. orientalis).

Solvent Extraction Systems

Ethanol-Based Extraction

Ethanol (50–95%) is widely employed due to its ability to solubilize diterpenoids while minimizing toxicity. In a standardized protocol, 100 g of dried S. orientalis powder is refluxed twice with 10 volumes of 50% ethanol (v/w) at 80°C for 1 hour per cycle. This method achieves a 5.3% crude extract yield, though this compound-specific yields require further quantification. Ethanol concentration inversely correlates with polar compound extraction efficiency, necessitating optimization for target metabolites.

Table 1: Ethanol Extraction Parameters for Siegesbeckia Extracts

| Parameter | Condition | Source Reference |

|---|---|---|

| Solvent concentration | 50–95% ethanol | |

| Solvent-to-feed ratio | 10:1 (v/w) | |

| Temperature | 80°C (reflux) | |

| Extraction cycles | 2–3 | |

| Crude extract yield | 5.3–12.4% |

High Hydrostatic Pressure Extraction (HHPE)

HHPE enhances extraction efficiency through pressurized solvent penetration. For S. orientalis, optimal conditions include 320 MPa pressure, 18% ethanol, and a 76:1 solvent-to-feed ratio (w/v) for 5 minutes, yielding 12.4% extract. This method reduces thermal degradation risks compared to conventional reflux, preserving labile diterpenoids like this compound. Post-extraction, freeze-drying stabilizes the extract, with residual moisture <5% ensuring long-term stability.

Purification and Isolation

Chromatographic Techniques

Column Chromatography

Silica gel (200–300 mesh) columns eluted with gradient systems (e.g., hexane:ethyl acetate 10:1 to 1:1) are standard for diterpenoid isolation. Fractions are monitored via thin-layer chromatography (TLC; Rf = 0.3–0.5 in chloroform:methanol 9:1).

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with C18 columns (5 μm, 250 × 10 mm) and isocratic elution (acetonitrile:water 65:35, 2 mL/min) resolves diterpenoid peaks at 210 nm. Retention times for this compound analogs typically range from 15–25 minutes.

Analytical Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of S. glabrescens absolute identified 14 compounds using a DB-5MS column (30 m × 0.25 mm × 0.25 μm) and helium carrier gas (1 mL/min). Oven programming from 50°C (5 min) to 300°C at 10°C/min facilitated volatile compound separation. While this compound’s volatility may limit GC-MS utility, this method validates terpenoid profiling in related extracts.

Yield Optimization Strategies

Solvent-to-Feed Ratio

A 76:1 solvent-to-feed ratio in HHPE maximizes kirenol yield (a structural analog) to 12.4%, suggesting similar ratios may optimize this compound extraction. Higher ratios (>100:1) risk diluting the extract without significant yield improvements.

Pressure and Temperature Synergy

HHPE at 320 MPa and room temperature balances efficiency and compound stability. Elevated temperatures (>40°C) during pressurized extraction may degrade thermolabile diterpenoids.

Table 2: Comparative Extraction Yields Across Methods

| Method | Yield (%) | Key Parameters | Reference |

|---|---|---|---|

| Ethanol reflux | 5.3 | 50% ethanol, 80°C, 2 cycles | |

| High hydrostatic HHPE | 12.4 | 320 MPa, 18% ethanol, 5 min | |

| Hexane partitioning | 8.2 | 3× hexane washes, room temp |

Chemical Reactions Analysis

Types of Reactions

Siegesbeckialide I undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired modification and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities and properties .

Scientific Research Applications

Siegesbeckialide I has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study sesquiterpene lactones and their reactivity.

Biology: Investigated for its role in modulating inflammatory pathways and immune responses.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and conditions.

Industry: Utilized in the development of anti-inflammatory agents and other bioactive compounds

Mechanism of Action

Siegesbeckialide I exerts its effects by directly binding to the IκB kinase (IKK) complex, specifically IKKα and IKKβ. This binding inhibits the phosphorylation and degradation of inhibitor α of NF-κB (IκBα), preventing the activation of the NF-κB signaling pathway. As a result, the production of pro-inflammatory cytokines and other mediators is reduced, leading to its potent anti-inflammatory effects .

Comparison with Similar Compounds

Anti-Inflammatory Effects

- This compound: Most potent inhibitor of LPS-induced NO production (IC₅₀ = 1.2 µM) . It also reduces PGE₂, IL-1β, and TNF-α levels by >70% at 10 µM .

- Parthenolide: Inhibits NF-κB via IKKβ inhibition (IC₅₀ = ~5 µM) but shows broader off-target effects, including microtubule disruption .

- Costunolide: Moderate NO inhibition (IC₅₀ = ~10 µM) but exhibits additional anticancer activity via ROS induction .

- Budlein A methylacrylate : Primarily studied for anti-triple-negative breast cancer effects (IC₅₀ = 3.5 µM) rather than anti-inflammatory activity .

Mechanism of Action

- This compound : Targets IKKα/β, blocking IκBα phosphorylation and NF-κB nuclear translocation .

- Parthenolide: Inhibits IKKβ and modifies redox-sensitive proteins (e.g., STAT3) .

- Budlein A methylacrylate : Induces apoptosis via mitochondrial dysfunction, independent of NF-κB .

Pharmacological Advantages

This compound’s specificity for IKKα/β and low cytotoxicity (viability >90% at 20 µM in RAW264.7 cells) make it superior to parthenolide, which has reported hepatotoxicity at high doses . Costunolide and budlein A, while bioactive, lack comparable selectivity for inflammatory signaling nodes.

Table 1. Comparative Analysis of this compound and Analogous Sesquiterpene Lactones

Biological Activity

Siegesbeckialide I, a sesquiterpene lactone derived from the plant Siegesbeckia , has garnered attention for its diverse biological activities, particularly its anti-inflammatory and cytotoxic properties. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpene lactone structure, which contributes to its biological activity. The compound's molecular formula is , and it features a characteristic α-methylene-γ-lactone moiety that is often associated with bioactive compounds exhibiting anti-inflammatory and anticancer properties.

Inhibition of Inflammatory Pathways

Research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of the IκB kinase (IKK) pathway. Specifically, it has been shown to directly bind to IKKα/β, suppressing their phosphorylation and subsequent activation. This action leads to a decrease in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, which is crucial in regulating inflammatory responses .

Cytotoxic Effects on Cancer Cells

This compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating that it effectively inhibits the proliferation of hepatoma cells (HepG2) with an IC50 of 344.3 μg/mL and promotes apoptosis in these cells by modulating oxidative stress markers and apoptotic pathways .

Anti-Inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in RAW264.7 murine macrophages , revealing that it significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production. This suggests that the compound can attenuate inflammatory responses mediated by macrophages, making it a candidate for treating inflammatory diseases .

Cytotoxicity in Cancer Research

In another investigation, this compound was tested against various cancer cell lines, including endometrial and cervical cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through increased reactive oxygen species (ROS) generation while downregulating anti-apoptotic proteins such as Bcl-2 .

Comparative Biological Activity Table

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anti-inflammatory | RAW264.7 macrophages | Not specified | Inhibition of NO production via IKK pathway |

| Cytotoxicity | HepG2 hepatoma cells | 344.3 μg/mL | Induction of apoptosis through ROS modulation |

| Cytotoxicity | Endometrial cancer cells | Not specified | Increased ROS and decreased Bcl-2 expression |

| Cytotoxicity | Cervical cancer cells | Not specified | Induction of apoptosis |

Q & A

Q. What spectroscopic and analytical methods are most effective for determining the structural configuration of Siegesbeckialide I?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography are critical for structural elucidation. For example, NMR identifies functional groups (e.g., hydroxyl groups in this compound) and ring connectivity, while X-ray crystallography resolves stereochemistry. Challenges include obtaining high-purity crystals; alternative methods like computational modeling may supplement experimental data .

Q. How can researchers confirm the purity of synthesized or isolated this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection and elemental analysis are standard. HPLC quantifies impurities (<1% threshold), while elemental analysis verifies molecular composition (C, H, O ratios). For novel compounds, consistency across multiple spectroscopic datasets (NMR, MS) is essential .

Q. What in vitro assays are recommended for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Cell viability assays (e.g., MTT in cancer lines) and enzyme inhibition assays (e.g., IKKβ kinase activity) are foundational. Dose-response curves (IC₅₀ values) should be generated using at least three biological replicates. Positive controls (e.g., parthenolide for IKKβ inhibition) validate experimental setups .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism as an IKKβ inhibitor?

- Methodological Answer : Combine in vitro kinase assays with molecular docking studies. Use recombinant IKKβ enzyme and ATP analogs to measure inhibition kinetics. Computational models (e.g., AutoDock Vina) predict binding affinities, which are validated via mutagenesis (e.g., Ala-scanning of IKKβ’s active site). Cross-validate findings with cellular NF-κB pathway assays (e.g., luciferase reporter systems) .

Q. How can contradictions in bioactivity data across studies on this compound be resolved?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data, followed by meta-analysis to identify heterogeneity sources (e.g., cell line variability, assay conditions). Replicate key experiments under standardized protocols, controlling for factors like solvent (DMSO concentration) and incubation time .

Q. What strategies integrate computational and experimental approaches to study this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models trained on bioactivity data (e.g., IC₅₀ values) to predict modifications. Validate predictions via synthetic derivatization (e.g., hydroxyl group methylation) and retesting. Molecular dynamics simulations assess conformational stability of analogs .

Q. What challenges arise in synthesizing this compound, and how can they be mitigated?

- Methodological Answer : Key challenges include stereoselective ring formation and hydroxyl group stability. Optimize reaction conditions (e.g., chiral catalysts for enantiomeric purity) and employ protective groups (e.g., silyl ethers) during synthesis. Characterization via chiral HPLC ensures stereochemical integrity .

Q. How can researchers identify knowledge gaps in this compound’s pharmacological profile?

- Methodological Answer : Perform a gap analysis using systematic reviews and bibliometric tools (e.g., VOSviewer). Prioritize understudied areas like pharmacokinetics (oral bioavailability, half-life) or off-target effects. Leverage public databases (ChEMBL, PubChem) for cross-compound comparisons .

Q. What experimental designs are optimal for dose-response studies of this compound in complex biological systems?

- Methodological Answer : Use log-scale concentrations (e.g., 0.1–100 μM) in triplicate, with non-linear regression analysis (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀. Include vehicle controls and assess cytotoxicity in parallel (e.g., LDH release assays). For in vivo models, apply the 3Rs principle (reduction, refinement, replacement) .

Q. How can the specificity of this compound’s biological activity be validated against related targets?

- Methodological Answer : Employ counter-screening assays against structurally similar enzymes (e.g., IKKα, TBK1) to rule off-target effects. Use RNA interference (siRNA) or CRISPR-Cas9 knockouts of IKKβ to confirm pathway specificity. Cross-check with proteome-wide affinity pulldown assays .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.